N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide
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Overview
Description
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various biologically active molecules, and an anilino group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Coupling Reaction: The benzodioxole intermediate is then coupled with an aniline derivative through a palladium-catalyzed C-N cross-coupling reaction.
Final Assembly: The final step involves the condensation of the coupled product with 3-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophiles like amines and thiols.
Major Products
Scientific Research Applications
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting the normal function of microtubules.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl methylone: A synthetic cathinone with structural similarities.
Butylone: Another synthetic cathinone with a similar core structure.
Dipentylone: A synthetic cathinone known for its psychoactive properties.
Uniqueness
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide stands out due to its unique combination of a benzodioxole moiety and an anilino group, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies.
Properties
IUPAC Name |
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-16-6-5-7-18(12-16)23(27)26-20(24(28)25-19-8-3-2-4-9-19)13-17-10-11-21-22(14-17)30-15-29-21/h2-14H,15H2,1H3,(H,25,28)(H,26,27)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHKEIKVUGVTGA-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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